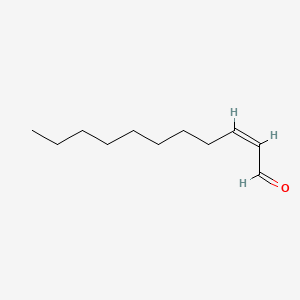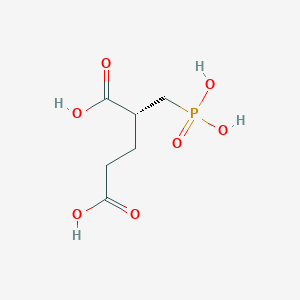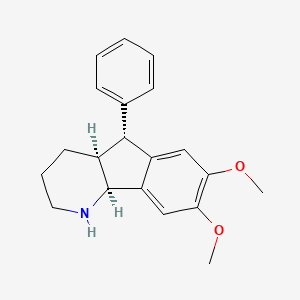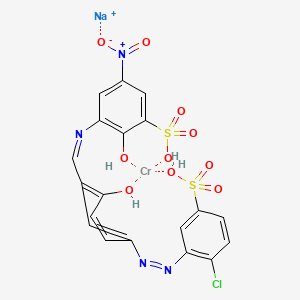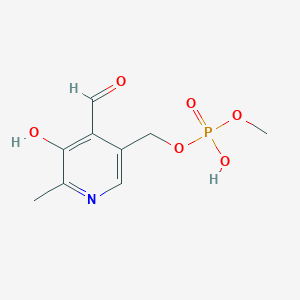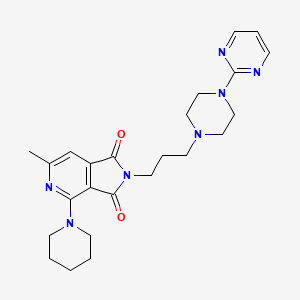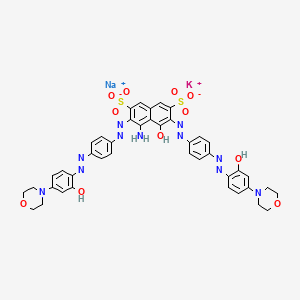
4-Amino-5-hydroxy-3,6-bis((4-((2-hydroxy-4-morpholinophenyl)azo)phenyl)azo)naphthalene-2,7-disulphonic acid, potassium sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-5-hydroxy-3,6-bis((4-((2-hydroxy-4-morpholinophenyl)azo)phenyl)azo)naphthalene-2,7-disulphonic acid, potassium sodium salt is a complex organic compound known for its vibrant color properties. This compound is part of the azo dye family, which is widely used in various industries for coloring textiles, food, and other materials. The presence of multiple azo groups (-N=N-) in its structure contributes to its intense coloration and makes it a valuable dye.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-hydroxy-3,6-bis((4-((2-hydroxy-4-morpholinophenyl)azo)phenyl)azo)naphthalene-2,7-disulphonic acid, potassium sodium salt typically involves a multi-step process. The starting material is often 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid, which undergoes diazotization followed by coupling reactions with 2-hydroxy-4-morpholinophenyl diazonium salts. The reaction conditions usually require acidic or basic environments to facilitate the formation of azo bonds.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pH, and reactant concentrations. The final product is purified through crystallization or filtration techniques to obtain the desired dye quality.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-5-hydroxy-3,6-bis((4-((2-hydroxy-4-morpholinophenyl)azo)phenyl)azo)naphthalene-2,7-disulphonic acid, potassium sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, affecting its color properties.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents.
Major Products
Oxidation: Oxidized derivatives with altered color properties.
Reduction: Amines and other reduced forms.
Substitution: Substituted azo compounds with modified functionalities.
Aplicaciones Científicas De Investigación
4-Amino-5-hydroxy-3,6-bis((4-((2-hydroxy-4-morpholinophenyl)azo)phenyl)azo)naphthalene-2,7-disulphonic acid, potassium sodium salt has several scientific research applications:
Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential therapeutic uses, including as a drug delivery agent.
Industry: Widely used in textile dyeing, food coloring, and as a colorant in various consumer products.
Mecanismo De Acción
The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions alter the electronic structure of the compound, leading to changes in color. The molecular targets include various enzymes and proteins that interact with the azo groups, facilitating the compound’s use in biological staining and industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
Reactive Black 5: Another azo dye with similar applications in textile dyeing.
Acid Black 1: Used in similar industrial applications but differs in its chemical structure.
Direct Black 38: Another azo dye with comparable properties but different synthesis routes.
Uniqueness
4-Amino-5-hydroxy-3,6-bis((4-((2-hydroxy-4-morpholinophenyl)azo)phenyl)azo)naphthalene-2,7-disulphonic acid, potassium sodium salt is unique due to its specific combination of azo groups and morpholine rings, which provide distinct color properties and reactivity. Its versatility in various applications, from scientific research to industrial use, highlights its importance in the field of azo dyes.
Propiedades
Número CAS |
85223-36-5 |
|---|---|
Fórmula molecular |
C42H37KN11NaO11S2 |
Peso molecular |
998.0 g/mol |
Nombre IUPAC |
potassium;sodium;4-amino-5-hydroxy-3,6-bis[[4-[(2-hydroxy-4-morpholin-4-ylphenyl)diazenyl]phenyl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C42H39N11O11S2.K.Na/c43-39-38-25(21-36(65(57,58)59)40(39)50-46-28-5-1-26(2-6-28)44-48-32-11-9-30(23-34(32)54)52-13-17-63-18-14-52)22-37(66(60,61)62)41(42(38)56)51-47-29-7-3-27(4-8-29)45-49-33-12-10-31(24-35(33)55)53-15-19-64-20-16-53;;/h1-12,21-24,54-56H,13-20,43H2,(H,57,58,59)(H,60,61,62);;/q;2*+1/p-2 |
Clave InChI |
WEGBNOHMUNMVHI-UHFFFAOYSA-L |
SMILES canónico |
C1COCCN1C2=CC(=C(C=C2)N=NC3=CC=C(C=C3)N=NC4=C(C5=C(C(=C(C=C5C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC6=CC=C(C=C6)N=NC7=C(C=C(C=C7)N8CCOCC8)O)N)O)O.[Na+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


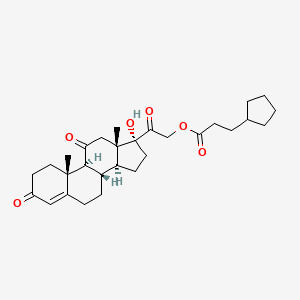



![5-[(2-Tert-butyl-5-methylphenyl)sulfanyl]-6-hydroxy-2-(4-hydroxyphenyl)-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12719140.png)
